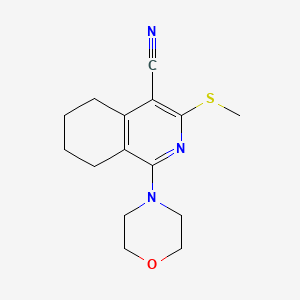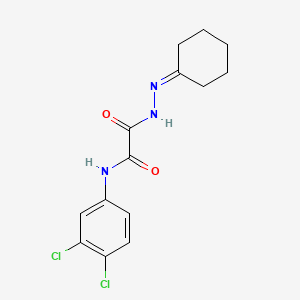
2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CF3 is a member of the acetamide family, which is known for its diverse chemical properties and biological activities. In
作用机制
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound can reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, with a large body of literature available on its properties and potential applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in vivo models.
未来方向
There are several future directions for research on 2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide. One area of interest is the development of new drugs based on this compound. This compound has shown promising results as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to optimize its properties and develop more effective drugs. Another area of interest is the elucidation of this compound's mechanism of action. Understanding how this compound interacts with different cells and signaling pathways could lead to new insights into the development of drugs for a variety of diseases. Finally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
合成方法
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide involves the reaction of 3-chloro-4-fluoroanisole with 2-cyanophenylacetic acid in the presence of a base catalyst. This reaction yields this compound as a white solid with a melting point of 193-195°C. This compound can be further purified using recrystallization techniques.
科学研究应用
2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in the development of new drugs. In particular, this compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to a reduction in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-12-7-11(5-6-13(12)17)21-9-15(20)19-14-4-2-1-3-10(14)8-18/h1-7H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGOVUWNEKCSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]piperazine](/img/structure/B4954334.png)
![ethyl 4-(4-chlorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B4954348.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4954353.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4954355.png)
![6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4954363.png)
![5-[4-(benzyloxy)phenyl]-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4954370.png)

![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4954379.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)

![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)
